molecular formula C17H21N3O3 B6016741 2-methyl-5-({3-[(3-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)pyridine

2-methyl-5-({3-[(3-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)pyridine

Cat. No. B6016741
M. Wt: 315.37 g/mol
InChI Key: MTOPCIJBXXEEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-({3-[(3-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)pyridine, also known as JNJ-54175446, is a novel compound that has been developed for scientific research applications. This compound has shown promising results in preclinical studies, and it is currently being investigated for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-methyl-5-({3-[(3-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)pyridine is not fully understood, but it is believed to involve the modulation of neurotransmitter receptor activity. This compound has been shown to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. These effects may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to increase dopamine and serotonin release in certain brain regions. It has also been shown to improve cognitive function in animal models of schizophrenia. These effects suggest that this compound may have potential therapeutic applications in the treatment of psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of 2-methyl-5-({3-[(3-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)pyridine is that it has shown promising results in preclinical studies. This compound has also been shown to have good pharmacokinetic properties, which may make it suitable for further development as a therapeutic agent. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to develop as a therapeutic agent.

Future Directions

There are several future directions for research on 2-methyl-5-({3-[(3-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)pyridine. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to develop more potent and selective compounds that target the same neurotransmitter receptors as this compound. Additionally, future research could investigate the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of 2-methyl-5-({3-[(3-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)pyridine involves several steps. The starting material is 2-methyl-5-hydroxypyridine, which is reacted with 3-chloro-5-isoxazolecarboxylic acid to give 2-methyl-5-(3-chloro-5-isoxazolyl)pyridine. This intermediate is then reacted with 3-(3-methyl-1-piperidinyl)propionyl chloride to give the desired compound, this compound. The overall yield of this synthesis is around 30%.

Scientific Research Applications

2-methyl-5-({3-[(3-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)pyridine has been shown to have potential therapeutic applications in several areas of research. It has been investigated for its ability to modulate the activity of certain neurotransmitter receptors, such as the dopamine D2 receptor and the serotonin 5-HT2A receptor. This compound has also been studied for its potential use in treating psychiatric disorders, such as schizophrenia and depression.

properties

IUPAC Name

(3-methylpiperidin-1-yl)-[5-[(6-methylpyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-12-4-3-7-20(10-12)17(21)16-8-15(23-19-16)11-22-14-6-5-13(2)18-9-14/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOPCIJBXXEEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=NOC(=C2)COC3=CN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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